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Compound of Interest

Compound Name: Erythromycin-d6

Cat. No.: B1146604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of

Erythromycin-d6, a deuterated analog of the macrolide antibiotic Erythromycin. This

document is intended to serve as a comprehensive resource, offering detailed data,

experimental protocols, and visual representations of key processes to support research and

development efforts.

Chemical Properties of Erythromycin-d6
Erythromycin-d6 is a stable, isotopically labeled form of Erythromycin, where six hydrogen

atoms have been replaced by deuterium. This labeling is typically on the N,N-dimethylamino

group of the desosamine sugar moiety, resulting in N,N-di(trideuteromethyl)erythromycin. This

isotopic substitution makes it a valuable tool in pharmacokinetic studies, as a tracer, or as an

internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS)[1].
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Property Value Reference

Chemical Name

(3R,4S,5S,6R,7R,9R,11R,12R,

13S,14R)-6-(((2S,3R,4S,6R)-4-

(bis(methyl-d3)amino)-3-

hydroxy-6-methyltetrahydro-

2H-pyran-2-yl)oxy)-14-ethyl-

7,12,13-trihydroxy-4-

(((2R,4R,5S,6S)-5-hydroxy-4-

methoxy-4,6-

dimethyltetrahydro-2H-pyran-

2-yl)oxy)-3,5,7,9,11,13-

hexamethyloxacyclotetradecan

e-2,10-dione

[2]

Synonyms

E-Base-d6, E-Mycin-d6,

Erytromycin A-d6, Aknemycin-

d6, N,N-di(methyl-

d3)erythromycin

CAS Number 959119-25-6

Molecular Formula C₃₇H₆₁D₆NO₁₃ [2]

Molecular Weight 739.96 g/mol

Physical Properties
Quantitative physical property data for Erythromycin-d6 is limited. The data presented below

is a combination of available information for the deuterated compound and its non-deuterated

parent, Erythromycin, which is expected to have very similar physical properties.
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Property Value Notes

Appearance White to off-white solid

Melting Point >135°C (with decomposition)

For Erythromycin-d6. The

parent compound,

Erythromycin, has a melting

point of 135-140°C and a

second melting point of 190-

193°C after resolidification.

Solubility

Erythromycin-d6: Slightly

soluble in Chloroform, DMSO,

Ethanol, and

Methanol.Erythromycin

(parent):- Water: ~2 mg/mL[3]-

Ethanol: ~30 mg/mL[4]-

DMSO: ~15 mg/mL[4]- DMF:

~15 mg/mL[4]- Freely soluble

in acetone and ethyl acetate.

Quantitative data for

Erythromycin-d6 is not readily

available. The solubility of the

parent compound provides a

good estimate. For aqueous

solutions, it is recommended to

first dissolve in a minimal

amount of ethanol before

diluting with an aqueous

buffer[4].

Storage Temperature -20°C

Synthesis of Erythromycin-d6
A specific, detailed experimental protocol for the synthesis of Erythromycin-d6 is not widely

published. However, a plausible and efficient method can be adapted from modern deuteration

techniques applied to complex molecules, such as photoredox-catalyzed hydrogen isotope

exchange (HIE). This method has been successfully used for the deuteration of other macrolide

antibiotics like azithromycin and clarithromycin[5].

The synthesis of Erythromycin-d6, or N,N-di(methyl-d3)erythromycin, would involve the

selective deuteration of the two methyl groups on the tertiary amine of the desosamine sugar of

Erythromycin.

Proposed Synthetic Workflow
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The following diagram illustrates a proposed workflow for the synthesis of Erythromycin-d6
based on a photoredox-catalyzed deuteration protocol.

Proposed Synthesis Workflow for Erythromycin-d6
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Deuteration Reaction

Reaction Conditions Purification Final Product

Erythromycin A

Reaction Mixture:
- Erythromycin A
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Dissolve Visible Light Irradiation
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- Quenching
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Caption: Proposed synthesis workflow for Erythromycin-d6.

Detailed Experimental Protocol (Proposed)
This protocol is adapted from a general method for photoredox-catalyzed deuteration of

pharmaceuticals[5]. Optimization of specific reagents, concentrations, and reaction times would

be necessary for Erythromycin.

Materials:

Erythromycin

Deuterium oxide (D₂O, 99.9 atom % D)

Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst)

Thiol catalyst (e.g., a commercially available thiol)
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Inorganic base (e.g., K₂HPO₄)

Degassed organic solvent (e.g., acetonitrile or DMF)

Quenching solution (e.g., saturated aqueous NaHCO₃)

Extraction solvent (e.g., ethyl acetate)

Drying agent (e.g., Na₂SO₄ or MgSO₄)

Silica gel for column chromatography

Mobile phase for chromatography (e.g., a gradient of methanol in dichloromethane)

Visible light source (e.g., blue LED lamp)

Procedure:

Reaction Setup: In a reaction vessel, combine Erythromycin, the photocatalyst, the thiol

catalyst, and the inorganic base.

Solvent Addition: Add a mixture of the organic solvent and deuterium oxide. The vessel

should be sealed to prevent the exchange of deuterium with atmospheric moisture.

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen)

for 15-20 minutes to remove oxygen, which can quench the excited state of the

photocatalyst.

Irradiation: Place the reaction vessel in proximity to the visible light source and begin

irradiation with vigorous stirring. The reaction temperature should be maintained, typically at

room temperature.

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them

by LC-MS to determine the extent of deuterium incorporation.

Work-up: Once the desired level of deuteration is achieved, quench the reaction by adding

the quenching solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with the

extraction solvent. Repeat the extraction process multiple times to ensure complete recovery.

Drying and Concentration: Combine the organic layers, dry over the drying agent, filter, and

concentrate the solvent under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using an

appropriate mobile phase to isolate the pure Erythromycin-d6.

Characterization: Confirm the structure and deuterium incorporation of the final product using

¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Mechanism of Action
Erythromycin-d6 is expected to have the same mechanism of action as its non-deuterated

counterpart. Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal

subunit[1]. This binding interferes with the translocation step of protein synthesis, preventing

the growing polypeptide chain from moving from the A-site to the P-site of the ribosome,

ultimately halting protein production and leading to a bacteriostatic effect.

The following diagram illustrates the mechanism of action of Erythromycin.
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Mechanism of Action of Erythromycin
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Caption: Inhibition of bacterial protein synthesis by Erythromycin.

Conclusion
Erythromycin-d6 is an important tool for researchers in drug development and related

scientific fields. While detailed information on its physical properties and a specific, published

synthesis protocol are not abundant, this guide provides a comprehensive overview based on

available data and analogous chemical methodologies. The proposed photoredox-catalyzed
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deuteration offers a modern and efficient route to its synthesis. The information compiled herein

should serve as a valuable resource for the scientific community, facilitating further research

and application of this isotopically labeled compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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